Alda-1 Alda-1 N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide is a carbonyl compound and an organohalogen compound.
Brand Name: Vulcanchem
CAS No.: 349438-38-6
VCID: VC0517886
InChI: InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl
Molecular Formula: C15H11Cl2NO3
Molecular Weight: 324.2 g/mol

Alda-1

CAS No.: 349438-38-6

Cat. No.: VC0517886

Molecular Formula: C15H11Cl2NO3

Molecular Weight: 324.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alda-1 - 349438-38-6

Specification

CAS No. 349438-38-6
Molecular Formula C15H11Cl2NO3
Molecular Weight 324.2 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Standard InChI InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19)
Standard InChI Key NMKJFZCBCIUYHI-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl
Appearance Solid powder

Introduction

Mechanisms of Action

Enhancement of ALDH2 Enzymatic Activity

Structural studies reveal that Alda-1 binds at the entrance of ALDH2’s substrate-binding tunnel, overlapping with the inhibitory site of daidzin but leaving catalytic residues (Cys302, Glu268) accessible . This binding increases the efficiency of acyl-enzyme hydrolysis, particularly for acetaldehyde and propionaldehyde . In ALDH2*2 mutants, Alda-1 restores up to 80% of wild-type activity by counteracting the destabilizing effects of the E487K mutation .

Modulation of Oxidative Stress and Inflammation

Alda-1 reduces 4-HNE adduct formation by enhancing ALDH2-mediated clearance, thereby attenuating lipid peroxidation and downstream inflammatory signaling . In hyperoxia-induced acute lung injury (HALI) models, Alda-1 pretreatment decreases macrophage infiltration, bronchoalveolar protein leakage, and oxidative stress markers (e.g., malondialdehyde) . Similarly, in alcoholic liver disease, Alda-1 accelerates acetaldehyde clearance, reverses hepatic steatosis, and suppresses ER stress and apoptosis .

Activation of Pro-Survival Pathways

Alda-1 upregulates phospho-Akt and mTOR signaling, pathways integral to cell survival and proliferation . In post-myocardial infarction (MI) rats, chronic Alda-1 administration improves cardiac function by reducing fibrosis and enhancing left ventricular ejection fraction (LVEF) through ALDH2-dependent mechanisms . This cardioprotective effect is linked to reduced B-type natriuretic peptide (BNP) levels and oxidative damage .

Therapeutic Applications

Acute Lung Injury (ALI)

In murine HALI models, sustained Alda-1 delivery via osmotic pumps (10 mg/kg/day) preserves alveolar-capillary barrier integrity, reduces immune cell infiltration, and suppresses pro-inflammatory cytokines (TNF-α, IL-6) . Histopathological analyses demonstrate attenuated alveolar edema and hemorrhage, with a 40–50% reduction in lung injury scores compared to controls .

Table 1: Alda-1 in Preclinical ALI Models

ModelDose/RouteKey FindingsCitation
Hyperoxia (48 hr)10 mg/kg (Alzet pump)↓ Immune cell infiltration, ↓ 4-HNE
Air Embolism20 mg/kg (i.p.)↓ Lung edema, ↓ NF-κB activation

Alcoholic Liver Disease

In C57BL/6J mice fed ethanol for 8 weeks, Alda-1 (10 mg/kg/day, last 10 days) reverses hepatic steatosis by upregulating fatty acid oxidation enzymes (PPAR-α, CPT1A) and reducing ER stress markers (GRP78, CHOP) . Serum ALT levels decrease by 60%, accompanied by a 70% reduction in hepatic 4-HNE adducts .

Cardiovascular Protection

Chronic Alda-1 treatment (3 mg/kg/day, 4 weeks) in post-MI rats improves survival rates from 50% to 83.4%, reduces cardiac fibrosis by 30%, and normalizes LVEF to near sham levels . These effects are mediated via ALDH2-dependent suppression of TGF-β1 and SMAD3 signaling .

Neuroprotection

In adolescent rats exposed to binge ethanol, Alda-1 (10 mg/kg) doubles ALDH activity, reduces hippocampal neuronal shrinkage by 40%, and attenuates microgliosis . This correlates with decreased acetaldehyde-induced DNA damage and caspase-3 activation .

ParameterValueModelCitation
Half-life~2 hrC57BL/6 mice
Effective Dose (i.p.)10–20 mg/kgRat ALI model
ALDH2 Activation2–11-foldIn vitro assays

Toxicity and Tolerability

Clinical Implications and Future Directions

Targeting ALDH2 Polymorphisms

Approximately 560 million individuals carry the ALDH2*2 allele, associated with heightened cancer risk upon alcohol consumption . Alda-1 restores ALDH2 activity in *2/*2 knock-in mice, reducing esophageal DNA adducts by 50% after ethanol exposure . This positions Alda-1 as a chemopreventive agent in high-risk populations.

Combination Therapies

Synergy with antioxidants (e.g., N-acetylcysteine) or anti-inflammatory agents (e.g., corticosteroids) could enhance Alda-1’s efficacy in multifactorial diseases like ARDS or alcoholic hepatitis.

Barriers to Clinical Translation

Key challenges include optimizing bioavailability, identifying biomarkers for patient stratification, and assessing long-term safety in chronic conditions. Human trials are imperative to validate preclinical findings.

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